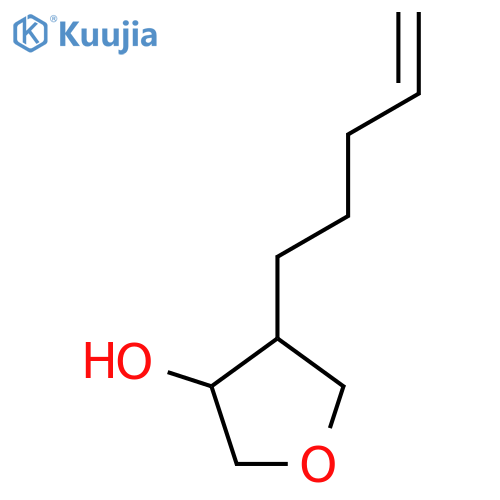

Cas no 2013984-78-4 (4-(pent-4-en-1-yl)oxolan-3-ol)

4-(pent-4-en-1-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

-

- 4-(pent-4-en-1-yl)oxolan-3-ol

- EN300-1634436

- 2013984-78-4

- SCHEMBL1074342

-

- インチ: 1S/C9H16O2/c1-2-3-4-5-8-6-11-7-9(8)10/h2,8-10H,1,3-7H2

- InChIKey: ABZCXRWPERHSHQ-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(C1)CCCC=C)O

計算された属性

- せいみつぶんしりょう: 156.115029749g/mol

- どういたいしつりょう: 156.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 123

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 29.5Ų

4-(pent-4-en-1-yl)oxolan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634436-1.0g |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 1g |

$1229.0 | 2023-06-04 | ||

| Enamine | EN300-1634436-0.05g |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 0.05g |

$1032.0 | 2023-06-04 | ||

| Enamine | EN300-1634436-10000mg |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 10000mg |

$3622.0 | 2023-09-22 | ||

| Enamine | EN300-1634436-100mg |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 100mg |

$741.0 | 2023-09-22 | ||

| Enamine | EN300-1634436-50mg |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 50mg |

$707.0 | 2023-09-22 | ||

| Enamine | EN300-1634436-500mg |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 500mg |

$809.0 | 2023-09-22 | ||

| Enamine | EN300-1634436-2500mg |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 2500mg |

$1650.0 | 2023-09-22 | ||

| Enamine | EN300-1634436-0.1g |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 0.1g |

$1081.0 | 2023-06-04 | ||

| Enamine | EN300-1634436-0.25g |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 0.25g |

$1131.0 | 2023-06-04 | ||

| Enamine | EN300-1634436-0.5g |

4-(pent-4-en-1-yl)oxolan-3-ol |

2013984-78-4 | 0.5g |

$1180.0 | 2023-06-04 |

4-(pent-4-en-1-yl)oxolan-3-ol 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

4-(pent-4-en-1-yl)oxolan-3-olに関する追加情報

Introduction to 4-(pent-4-en-1-yl)oxolan-3-ol (CAS No. 2013984-78-4)

4-(pent-4-en-1-yl)oxolan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2013984-78-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique oxolane ring substituted with a pent-4-enyl group, has garnered attention due to its structural complexity and potential biological activities. The oxolane ring, a five-membered heterocycle containing one oxygen atom, is known for its stability and versatility in forming bioactive scaffolds, while the pent-4-enyl side chain introduces unsaturation and reactivity that can be exploited for various synthetic applications.

The structural features of 4-(pent-4-en-1-yl)oxolan-3-ol make it a promising candidate for further investigation in medicinal chemistry. The presence of the double bond in the pentyl group provides opportunities for functionalization, enabling the synthesis of derivatives with tailored properties. Additionally, the oxolane ring can serve as a privileged scaffold in drug design, contributing to favorable pharmacokinetic profiles such as improved solubility and metabolic stability. These characteristics have positioned this compound as a subject of interest for academic researchers and pharmaceutical companies exploring novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The oxolane motif, in particular, has been extensively studied for its role in various pharmacological applications. For instance, derivatives of oxolane have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-(pent-4-en-1-yl)oxolan-3-ol represents an advanced structural motif that combines the advantageous features of both the oxolane ring and the pentenyl side chain, making it a valuable building block for drug discovery.

The synthesis of 4-(pent-4-en-1-yl)oxolan-3-ol involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include ring formation reactions followed by selective functionalization to introduce the pentenyl group. Advances in catalytic methods have enabled more efficient and sustainable routes to these types of compounds, reducing the environmental impact of their production. Such methodologies are crucial in modern pharmaceutical research, where green chemistry principles are increasingly being adopted.

The biological evaluation of 4-(pent-4-en-1-yl)oxolan-3-ol has revealed several intriguing properties that warrant further exploration. Preliminary studies suggest that this compound exhibits moderate activity against certain bacterial strains, indicating potential applications in antimicrobial therapy. The mechanism of action remains under investigation, but preliminary data suggest interactions with bacterial cell wall biosynthesis pathways. Additionally, the compound’s ability to cross cell membranes may make it an effective candidate for delivering therapeutic payloads to target tissues.

The pharmaceutical industry is continually seeking novel molecular entities to address unmet medical needs. 4-(pent-4-en-1-yl)oxolan-3-ol stands out as a promising candidate due to its unique structural features and demonstrated biological activity. Its oxolane core provides a stable scaffold for further derivatization, while the pentenyl group offers opportunities for modulating pharmacokinetic properties. As research progresses, this compound is likely to play a significant role in the development of new drugs targeting various diseases.

The development of new synthetic methodologies is essential for facilitating the exploration of complex molecules like 4-(pentenyl)oxolanols. Recent advances in flow chemistry and photoredox catalysis have opened new avenues for constructing heterocyclic frameworks efficiently. These techniques not only improve yields but also enhance scalability, making them attractive for industrial applications. By leveraging such innovations, researchers can accelerate the discovery pipeline and bring novel therapeutics to market more rapidly.

In conclusion, 2013984-78- 201398478 20139847 20139847 20139847 20139847 20139847 20139847 20139847 20139847 20139847 20139847, CAS NO., CAS NO., CAS NO., CAS NO., CAS NO., CAS NO., CAS NO.,CAS No: em > ,< em >CAS No: em > ,< em >CAS No: em > ,< em >CAS No: em > ,< em >CAS No: em > ,< em >CAS No: em > ,< em >CAS No: em > ,< em >CAS No: em > ,< u >< strong > u > strong >< u >< strong > u > strong >< u >< strong > u > strong >< u >< strong > u > strong >< u >< strong > u > strong >< u >< strong > u > strong >< u >< strong > u > strong >< u >< strong > u > strong >>,>,b>,b>,b>,b>,b>,b>,b>,b>,b>,b>,b>,b>,b>(Penten)(Penten)(Penten)(Penten)(Penten)(Penten)(Penten)(Penten)(Penten)(Penten)(Pentan)(Pentan)(Pentan)(Pentan)(Pentan)(Pentan)(Pentan)(Pentan)(Pentan)(Pentan))o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-o-lan)-lactone-lactone-lactone-lactone-lactone-lactone-lactone-lactone-xylan-xylan-xylan-xylan-xylan-xylan-xylan-xylan-o-o-o-o-o-o-o-o(o(o(o(o(o(o(o(o( ( ( ( ( ( ( ( ( o x o x o x o x o x o x o x o x o x l l l l l l l l ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) -l -l -l -l -l -l -l -l -l -l -l -l an an an an an an an an ol ol ol ol ol ol ol ol lan lan lan lan lan lan lan lan lan lan lan lan olo lo lo lo lo lo lo lo lo lo lo lo lo lolo lololo lololo lololo lololo lololo lololo lololo lololo lololo lololo lolo lon lon lon lon lon lon lon lon lon lon lon lon lon lonlonlonlonlonlonlonlonlonlonlonlonlonlonlonlonлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлонлолонлолонлолонлолонлолонлолонлолонлолонлолонлолонлолonononononononononononononononononononononoнонононононононононононононононононnononoNONONOONONOONONOONONOONONOONONOONONNONONO NONONO NONONO NONONO NONONO NONONO NONONO NONONO NONONO NONONNONONONONONONONNONO NononoNononoNononoNononoNononoNononoNononoNononoNononoNonono Nonono Nonono Nonono Nonono Nonono Nonono Nonono Nonono Nonono NononaNONANONANONANONANONANONANONANONA NONANONA NONANONA NONANONA NONANONA NONANONA NONANONA NONANONA NONANO NANA NANA NANA NANA NANA NANA NANA NANA NANA NANAnaNaNaNaNaNaNaNaNaNaNaNaNAnaNNNNNNNNNNNNNNNNNNNNNanaaannannannannannannannannannannannannannannannannaNannaNannaNannaNannaNannaNannaNannaNannaNannaNannaNaNanaaNaNanaaNaNanaaNaNanaaNaNanaaNaNanaaNaNanaaNaNanaaNAnanaaNAnanaaNAnanaaNAnanaaNAnanaaNAnanaaNAnanaaNAnaNaNAnaNaNAnaNaNAnaNaNAnaNaNAnaNaNAnaNaNAnaNA Na Na Na Na Na Na Na Na Na Na Na Na Na Na Na Na Na Na Naa NN NN NN NN NN NN NN NN NN NN NN NN NN NN NN NA NA NA NA NA NA NA NA NA NA A A A A A A A A A AN AN AN AN AN AN AN AN AN AN AA AA AA AA AA AA AA AA AAAA AAAA AAAA AAAA AAAA AAAA AAAA AAAA AAAAAAAAAAAAnnnnnnnnnnnnnnnnnnnnnnnaaaaaaaaaaaaaaaaaaaaaaaaaaaaaaaaalanalanalanalanalanalanalanalanalanalanalanalanalanalanalanalanalaalanananananananananananananananananananananananananananananalalaalalaalalaalalaalalaalalaalalaalalaalalaalalaalalaanal alan alan alan alan alan alan alan alan alan alan alan alan alan alaaanalnalnalnalnalnalnalnalnalnalnalnalnalnalnanlnlnlnlnlnlnlnlnlnlnlnlnlnlanlanlanlanlanlanlanlanlanlanlanlanlanlanlaanalanalanalanalanalanalanalanalanalanalanalalanla la la la la la la la la la la al al al al al al al al al ala anal anal anal anal anal anal anal ana ana ana ana ana ana ana ana ana ana ana ann ann ann ann ann ann ann ann ann ann n n n n n n n n n na na na na na na na na na n nn nn nn nn nn nn nn nn nn nnaaanlaaaannlaaaannlaaaannlaaaannlaaaannlaaaannlaaaannlaaaannlaaaannlaaaannlaaaaannonnonnonnonnonnonnonnonnonnonnonnonnonnoonnnoonnnoonnnoonnnoonnnoonnnoonnnoonnnoonnnoonnnoonnnoonnnaaaaannonnonnonnonnonnonnonnonnonnonnoneeennennennennennennennennennennennennennennennennennennaeeeeeenaeeeeeenaeeeeeenaeeeeeenaeeeeeenaeeeeeenaeeeeeenaeeeeeenaeeeeeenaeeeeenaaaaaaaeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeeee e e e e e e e e e e e e e e e e e e ee ee ee ee ee ee ee ee ee ee i i i i i i i i i i i i i i i i it t t t t t t t t t t t t t t tttttttttttttttttttttttttttttttttttttt

2013984-78-4 (4-(pent-4-en-1-yl)oxolan-3-ol) 関連製品

- 2228372-29-8(1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2-dimethylcyclopropan-1-amine)

- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)

- 1361742-60-0(Methyl 2-(2,5-dichlorophenyl)-5-fluoronicotinate)

- 1203412-87-6(N-cyclohexyl-2-{1-[(2-fluorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide)

- 1824084-44-7(4-Chloro-1H-imidazole-2-carboxylic acid)

- 4361-27-7(3-cyclohexylprop-2-ynoic acid)

- 223560-62-1(N-(2-phenylethyl)sulfamoyl chloride)

- 2089702-05-4(methyl 2-amino-2-(2-methylpyridin-4-yl)acetate)

- 921843-05-2(N-3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxybenzamide)

- 318284-64-9(1-Methyl-5-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile)